molecular formula C8H9BrO B3224986 2-Bromo-5-ethylphenol CAS No. 1243377-32-3

2-Bromo-5-ethylphenol

Cat. No.: B3224986
CAS No.: 1243377-32-3
M. Wt: 201.06 g/mol
InChI Key: KFQRBKDTGAEESP-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a phenol group substituted with a bromine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is part of the bromophenol family, which includes various brominated derivatives of phenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethylphenol can be synthesized through the bromination of 5-ethylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 5-ethylphenol derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 5-ethylphenol.

Scientific Research Applications

2-Bromo-5-ethylphenol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethylphenol involves its interaction with various molecular targets. The bromine atom and phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Bromophenol: Similar structure but lacks the ethyl group at the fifth position.

    5-Ethylphenol: Similar structure but lacks the bromine atom at the second position.

    2,4-Dibromophenol: Contains an additional bromine atom at the fourth position.

Uniqueness: 2-Bromo-5-ethylphenol is unique due to the presence of both the bromine atom and the ethyl group on the phenol ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other bromophenols and ethylphenols .

Properties

IUPAC Name

2-bromo-5-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRBKDTGAEESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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